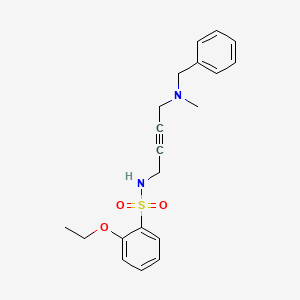

1-Acetyl-4-methoxy-7-nitroindoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Photocleavage Efficiency and Substituent Effects

- Substituent Effects on Photocleavage : Research has shown that the presence of electron-donating and electron-withdrawing substituents on 1-acyl-7-nitroindolines, including 1-Acetyl-4-methoxy-7-nitroindoline, affects their photocleavage efficiency. Notably, excessive electron donation can lead to non-productive pathways, while certain substituents can enhance photolysis efficiency in aqueous solutions (Papageorgiou et al., 2005).

- Aromatic Substituents and Photocleavage : The introduction of electron-donating substituents, like the 4-methoxy group, significantly improves the efficiency of photolysis, suggesting enhanced utility for photolabile precursors of carboxylic acids (Papageorgiou & Corrie, 2000).

Photoreactive Applications in Biological Systems

- Nucleoside Derivatives and Photoreactivity : N-Acetyl-7-nitroindoline, when connected to nucleoside derivatives, demonstrates significant photoreactivity in DNA/RNA duplexes, highlighting its potential application in aqueous solutions for biochemistry and molecular biology (Kikuta et al., 2020).

- Photorelease of Carboxylic Acids : The compound plays a crucial role in the photorelease of carboxylic acids from model compounds, with mechanistic studies revealing insights into the process, including the involvement of acetic nitronic anhydride (Morrison et al., 2002).

- Glycosyl Amino Acids Synthesis : 1-Acetyl-7-nitroindoline derivatives have been used in the photochemical coupling of glycosylamines, suggesting applications in carbohydrate research (Simo et al., 2005).

Enhanced Photorelease Efficiency

- Antenna Triplet Sensitiser Enhancement : Conjugates with a triplet sensitiser show substantial enhancement in the photorelease of acetate, suggesting potential applications in photorelease of other carboxylates (Papageorgiou et al., 2004).

Direcciones Futuras

The future directions for the study of 1-Acetyl-4-methoxy-7-nitroindoline could involve further investigation into its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its potential applications in various fields, such as photoactivated protecting groups, could be explored .

Propiedades

IUPAC Name |

1-(4-methoxy-7-nitro-2,3-dihydroindol-1-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O4/c1-7(14)12-6-5-8-10(17-2)4-3-9(11(8)12)13(15)16/h3-4H,5-6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTDOTDNEFVLNCF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC2=C(C=CC(=C21)[N+](=O)[O-])OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Acetyl-4-methoxy-7-nitroindoline | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(2-furyl)-N~3~-[3-(methylanilino)propyl]-3-isoxazolecarboxamide](/img/structure/B2539418.png)

![1-[3-(4-benzylpiperidin-1-yl)-3-oxopropyl]-4-(2-phenylethyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/no-structure.png)

![5-Ethyl-2-[1-(oxan-3-ylmethyl)piperidin-4-yl]oxypyrimidine](/img/structure/B2539421.png)

![6-(3-Methoxyphenyl)-4,7,8-trimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2539430.png)